molecular formula C13H10Cl3N3OS B12215476 5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12215476
M. Wt: 362.7 g/mol
InChI Key: ICUZUYADOVGJEA-UHFFFAOYSA-N
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Description

5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.

    Introduction of the chloro and ethylsulfanyl groups: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride. The ethylsulfanyl group can be introduced via nucleophilic substitution using ethylthiol.

    Amidation: The carboxylic acid group can be converted to the amide using reagents like carbodiimides or through direct reaction with amines.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Ethylthiol, amines.

Major Products

    Sulfoxides and sulfones: From oxidation of the ethylsulfanyl group.

    Amines: From reduction of nitro groups.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: As a precursor for the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3,5-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(3,5-dichlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

The unique combination of chloro, ethylsulfanyl, and carboxamide groups in 5-chloro-N-(3,5-dichlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved efficacy and safety profiles.

Properties

Molecular Formula

C13H10Cl3N3OS

Molecular Weight

362.7 g/mol

IUPAC Name

5-chloro-N-(3,5-dichlorophenyl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H10Cl3N3OS/c1-2-21-13-17-6-10(16)11(19-13)12(20)18-9-4-7(14)3-8(15)5-9/h3-6H,2H2,1H3,(H,18,20)

InChI Key

ICUZUYADOVGJEA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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